1H-furo[3,4-b]indol-3(4H)-one
Overview
Description
1H-furo[3,4-b]indol-3(4H)-one is a heterocyclic compound that features a fused ring system combining a furan ring and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-furo[3,4-b]indol-3(4H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cycloaddition of a carbonyl ylide and indole can yield 1H-furo[3,4-b]indole, which can then be further processed to obtain this compound . Another method involves the Diels–Alder reaction of furo[3,4-b]pyrroles, followed by dehydration of the primary cycloadducts .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and optimized reaction conditions to facilitate the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions: 1H-furo[3,4-b]indol-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce halogens, nitro groups, or other substituents onto the indole ring.
Scientific Research Applications
1H-furo[3,4-b]indol-3(4H)-one has several scientific research applications, including:
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where its unique structure contributes to the desired properties of the final products.
Mechanism of Action
The mechanism of action of 1H-furo[3,4-b]indol-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1H-furo[3,4-b]indol-3(4H)-one can be compared with other similar compounds, such as:
1H-indole: A simpler indole derivative with a wide range of biological activities.
1H-pyrido[4,3-b]indole: Another fused ring system with potential anticancer properties.
Furo[2,3-b]benzofuranone: A related compound with a different ring fusion pattern and distinct biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric properties, which contribute to its distinct biological activities and synthetic utility.
Properties
IUPAC Name |
1,4-dihydrofuro[3,4-b]indol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10-9-7(5-13-10)6-3-1-2-4-8(6)11-9/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVCAZBUVOOYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458655 | |
Record name | 1H-furo[3,4-b]indol-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37033-06-0 | |
Record name | 1H-furo[3,4-b]indol-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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